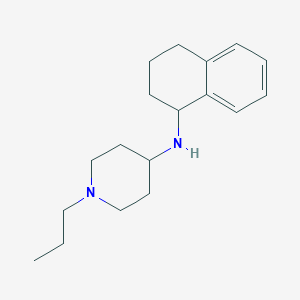![molecular formula C17H20FN3O2S B5205795 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as PF-04995274, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which are known to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide works by inhibiting the activity of PDE4, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways are involved in various cellular processes such as inflammation, immune response, and neuronal function.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the central nervous system. It also has a well-defined mechanism of action and has been extensively studied in animal models of neurological disorders. However, 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to develop new formulations of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in human clinical trials. Finally, the potential therapeutic effects of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in other neurological disorders such as epilepsy and Huntington's disease should be explored.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the reaction of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide with 4-methylpiperazine in the presence of a coupling agent. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has been shown to have anti-inflammatory and immunomodulatory effects, which are believed to be beneficial in the treatment of these disorders.
Propiedades
IUPAC Name |
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAJJSOOGTLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5205715.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)

![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
